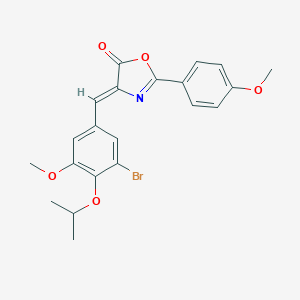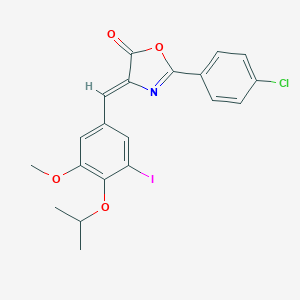![molecular formula C38H34N4O5 B283899 ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE](/img/structure/B283899.png)
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE is a complex organic compound featuring a pyrazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole core: This is achieved through cyclocondensation reactions involving appropriate precursors.
Functionalization of the pyrazole ring: Introduction of the biphenyl and cyano groups is done using specific reagents under controlled conditions.
Coupling reactions: The final step involves coupling the functionalized pyrazole with 2-methoxybenzyl and 2-methylpropyl groups using catalysts like palladium complexes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole ring.
Reduction: Used to reduce any nitro groups to amino groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or halogen groups .
Aplicaciones Científicas De Investigación
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for cancer due to its enzyme inhibition properties.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibition properties.
Imidazole derivatives: Also exhibit enzyme inhibition but with different specificity.
Indole derivatives: Widely studied for their broad-spectrum biological activities .
Uniqueness
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE is unique due to its specific structural features that confer high potency and selectivity towards CDK2 inhibition, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C38H34N4O5 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
2-methylpropyl 4-[[5-[6-amino-5-cyano-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl]methoxy]benzoate |
InChI |
InChI=1S/C38H34N4O5/c1-23(2)21-46-38(43)27-13-16-30(17-14-27)45-22-29-19-28(15-18-32(29)44-3)33-31(20-39)36(40)47-37-34(33)35(41-42-37)26-11-9-25(10-12-26)24-7-5-4-6-8-24/h4-19,23,33H,21-22,40H2,1-3H3,(H,41,42) |
Clave InChI |
MOQKFBHDPUPLTL-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283816.png)







![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)
![2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B283839.png)
